molecular formula C12H8O3S B11766767 7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one CAS No. 91362-91-3

7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one

Cat. No.: B11766767
CAS No.: 91362-91-3
M. Wt: 232.26 g/mol
InChI Key: CLGIBOHWUJNNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a hydroxy group at the 7th position and a thiophen-2-yl group at the 3rd position of the isobenzofuran-1(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiophenecarboxylic acid and phthalic anhydride.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, often involving heating, to form the isobenzofuranone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the desired product.

    Quality Control: Implementing quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the isobenzofuranone core are reduced.

    Substitution: The thiophen-2-yl group can undergo substitution reactions, where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles for substitution reactions.

Major Products Formed

    Oxidation Products: Ketone or aldehyde derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Compounds with modified thiophen-2-yl groups.

Scientific Research Applications

7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Interacting with enzymes or receptors to modulate their activity.

    Inhibition or Activation of Pathways: Affecting biochemical pathways by inhibiting or activating specific enzymes or signaling molecules.

    Induction of Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(phenyl)isobenzofuran-1(3H)-one: Similar structure with a phenyl group instead of a thiophen-2-yl group.

    7-Hydroxy-3-(pyridin-2-yl)isobenzofuran-1(3H)-one: Similar structure with a pyridin-2-yl group instead of a thiophen-2-yl group.

    7-Hydroxy-3-(furan-2-yl)isobenzofuran-1(3H)-one: Similar structure with a furan-2-yl group instead of a thiophen-2-yl group.

Uniqueness

The uniqueness of 7-Hydroxy-3-(thiophen-2-yl)isobenzofuran-1(3H)-one lies in the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties to the compound

Properties

CAS No.

91362-91-3

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

IUPAC Name

7-hydroxy-3-thiophen-2-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H8O3S/c13-8-4-1-3-7-10(8)12(14)15-11(7)9-5-2-6-16-9/h1-6,11,13H

InChI Key

CLGIBOHWUJNNKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC2C3=CC=CS3

melting_point

115 - 116 °C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.